Cas no 13474-48-1 (1-phenyl-2-pyridin-2-ylethane-1,2-dione)

1-phenyl-2-pyridin-2-ylethane-1,2-dione structure
13474-48-1 structure
Product Name:1-phenyl-2-pyridin-2-ylethane-1,2-dione
CAS No:13474-48-1
MF:C13H9NO2
MW:211.216063261032
CID:1243305
PubChem ID:251601
Update Time:2025-04-20

1-phenyl-2-pyridin-2-ylethane-1,2-dione Chemical and Physical Properties

Names and Identifiers

    • 1-phenyl-2-pyridin-2-ylethane-1,2-dione
    • CTK0I1008
    • AC1L5K7E
    • 1-Phenyl-2-(pyridin-2-yl)-1,2-ethanedione
    • AR-1C5200
    • NSC72180
    • NCIOpen2_003749
    • 1-Phenyl-2-(2-pyridyl)ethanedione
    • 1-phenyl-2-pyridin-2-yl-ethane-1,2-dione
    • phenyl-pyridin-2-yl-ethanedione
    • 1-(Pyrid-2-yl)-2-phenyl-1,2-ethanedione
    • AC1Q5BUS
    • SureCN5012058
    • 1-phenyl-2-(2-pyridyl)-1,2-ethanedione
    • 1-phenyl-2-(pyridin-2-yl)ethane-1,2-dione
    • 1-phenyl-2-(2-pyridinyl)ethane-1,2-dione
    • CTK0I1008; AC1L5K7E; 1-Phenyl-2-(pyridin-2-yl)-1,2-ethanedione; AR-1C5200; NSC72180; NCIOpen2_003749; 1-Phenyl-2-(2-pyridyl)ethanedione; 1-phenyl-2-pyridin-2-yl-ethane-1,2-dione; phenyl-pyridin-2-yl-ethanedione; 1-(Pyrid-2-yl)-2-phenyl-1,2-ethanedione; AC1Q5BUS; SureCN5012058; 1-phenyl-2-(2-pyridyl)-1,2-ethanedione; 1-phenyl-2-(pyridin-2-yl)ethane-1,2-dione; 1-phenyl-2-(2-pyridinyl)ethane-1,2-dione;
    • 1-Phenyl-2-(2-pyridinyl)-1,2-ethanedione #
    • 13474-48-1
    • NSC-72180
    • SCHEMBL5012058
    • DTXSID70290976
    • 1-phenyl-2-(2-pyridyl)ethane-1,2-dione
    • 1 -phenyl-2-(2-pyridinyl)ethanedione
    • Inchi: 1S/C13H9NO2/c15-12(10-6-2-1-3-7-10)13(16)11-8-4-5-9-14-11/h1-9H
    • InChI Key: YJHZXKQYHAYVOU-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C=CC=CN=1)=O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 211.06337
  • Monoisotopic Mass: 211.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 47Ų

Experimental Properties

  • PSA: 47.03
Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen